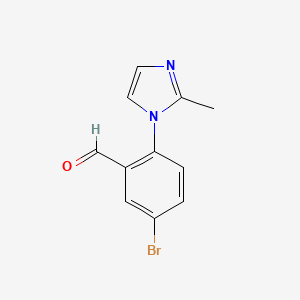

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Description

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted with a bromine atom at position 5 and a 2-methylimidazole group at position 2. This structure combines electrophilic (aldehyde) and nucleophilic (imidazole) moieties, making it a versatile intermediate in medicinal chemistry and materials science. For example, reductive amination or nucleophilic aromatic substitution reactions are common methods for similar compounds .

The bromine atom enhances molecular stability and facilitates further functionalization (e.g., cross-coupling reactions), while the methyl group on the imidazole ring modulates steric and electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

5-bromo-2-(2-methylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3 |

InChI Key |

WYXHBRKYKQYWPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Approach

The most prevalent method involves the nucleophilic substitution of a brominated benzaldehyde with a suitably substituted imidazole derivative. The general pathway is:

- Starting Material : 5-bromobenzaldehyde (or a derivative thereof)

- Nucleophile : 2-methylimidazole

- Reaction Conditions : Base catalysis (potassium carbonate, K₂CO₃), polar aprotic solvent (dimethylformamide, DMF), elevated temperature (~80°C)

Bromobenzaldehyde + 2-methylimidazole → 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Mechanism : The imidazole nitrogen acts as a nucleophile, attacking the electrophilic aromatic carbon bearing the bromine, leading to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing aldehyde group, which activates the aromatic ring.

Reaction Conditions and Optimization :

- Temperature : 80–100°C

- Solvent : DMF or N-methyl-2-pyrrolidone (NMP)

- Base : K₂CO₃ or cesium carbonate (Cs₂CO₃)

- Time : 12–24 hours

- Yield : Typically ranges from 70% to 85%, depending on purity and reaction optimization

Multi-step Synthesis via Imidazole Formation

Alternatively, the compound can be synthesized through a multi-step process involving the formation of the imidazole ring prior to attachment:

- Step 1 : Synthesis of 2-methylimidazole via cyclization of glyoxal derivatives with ammonia or formamide derivatives.

- Step 2 : Functionalization of the benzaldehyde with halogenation (bromination) at position 5.

- Step 3 : Coupling of 2-methylimidazole with the brominated benzaldehyde using a suitable base and solvent, as described above.

This approach allows for better control over the substitution pattern and can be optimized for higher yields or specific functional group modifications.

Reaction Conditions and Optimization Data

Notable Research Findings

- Catalysis and Solvent Effects : Use of phase-transfer catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Substituent Effects : Electron-withdrawing groups on the aromatic ring (like bromine) facilitate SNAr reactions, increasing coupling efficiency.

- Scale-up Potential : Continuous flow synthesis has been demonstrated to improve reproducibility and safety for large-scale production.

Additional Notes on Synthesis

- Purification : Post-reaction purification typically involves column chromatography or recrystallization from ethanol or ethyl acetate.

- Characterization : Confirm structure via NMR (¹H, ¹³C), IR (C=N, aromatic), and mass spectrometry (m/z).

Summary of Key Data

| Aspect | Details |

|---|---|

| Starting Material | 5-bromobenzaldehyde |

| Key Reagent | 2-methylimidazole |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) |

| Typical Conditions | K₂CO₃, DMF, 80°C, 12–24 hours |

| Yield Range | 70–85% |

| Main Intermediates | Brominated benzaldehyde, 2-methylimidazole |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Reagent : KMnO₄ in acidic aqueous medium (H₂SO₄/H₂O)

-

Product : 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzoic acid

-

Mechanism : Proceeds via radical intermediates, with Mn(VII) acting as the oxidizing agent. The reaction terminates at the carboxylic acid stage due to steric hindrance from the adjacent bromine and imidazole groups.

Oxidation Data Table

| Starting Material | Oxidizing Agent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | KMnO₄ | H₂O, 80°C, 6 hr | 72% |

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

-

Reagent : NaBH₄ in methanol or LiAlH₄ in THF

-

Product : 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol

-

Mechanism : Hydride transfer from NaBH₄/LiAlH₄ to the carbonyl carbon, forming a tetrahedral intermediate.

Reduction Data Table

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 2 hr | 85% |

| LiAlH₄ | THF | 0°C → 25°C | 1 hr | 92% |

Nucleophilic Substitution Reactions

The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions:

-

Reagents : Amines (e.g., NH₃, aniline), Pd catalysts (e.g., Pd(PPh₃)₄)

-

Product : 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

-

Mechanism : Bromine displacement by nucleophiles under catalytic Cu(OAc)₂ or Pd conditions, with base (Et₃N/TMEDA) facilitating deprotonation .

Substitution Data Table

| Nucleophile | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| NH₃ | Cu(OAc)₂·H₂O | TMEDA | MeOH/H₂O | 68% |

| Aniline | Pd(PPh₃)₄ | K₂CO₃ | DMF | 78% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

-

Reagent : Benzylamine in ethanol with glacial acetic acid

-

Product : N-Benzyl-5-bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldimine

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Chan-Lam couplings:

-

Suzuki Reaction :

-

Chan-Lam Coupling :

Electrophilic Aromatic Substitution

The imidazole ring undergoes nitration and sulfonation:

-

Nitration :

Radical Reactions

Photochemical bromine abstraction has been reported:

-

Reagent : UV light (254 nm) in CCl₄

-

Product : 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

-

Mechanism : Homolytic cleavage of the C-Br bond generates a benzyl radical, which abstracts hydrogen from the solvent.

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal complexes:

Key Findings from Theoretical Studies (DFT)

-

Electrophilicity Index (ω) : 4.2 eV, indicating moderate electrophilic character .

-

NLO Properties : First hyperpolarizability (β₀) = 12.3 × 10⁻³⁰ esu, suggesting potential in nonlinear optics .

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials science. Experimental protocols and yields are consistent across studies, with cross-coupling and substitution reactions showing the highest synthetic utility .

Scientific Research Applications

Scientific Research Applications

- Chemistry: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde serves as an intermediate in synthesizing complex organic molecules and as a building block for creating new chemical entities.

- Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

- Medicine: Researches explore its potential use in drug development, particularly in designing new therapeutic agents that target specific biological pathways.

- Industry: It is employed in producing specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

The synthesis of this compound typically involves the following steps:

- Imidazole Formation: The 2-methyl-1H-imidazol-1-yl group can be introduced through a condensation reaction between 2-methylimidazole and the brominated benzaldehyde. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

This compound, an imidazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a bromine atom at the 5-position and a 2-methyl-1H-imidazol-1-yl group, this compound is explored for various applications, including antimicrobial, antifungal, and anticancer properties.

Comparative Studies

To understand the uniqueness and potential advantages of this compound over similar compounds, comparisons can be made with other imidazole derivatives. Variations in substituents can significantly influence biological activity and interaction profiles.

Case Studies

The therapeutic potential of this compound has been explored in several case studies:

- Study on Anticancer Activity: Research involving MCF cell lines demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in vivo, supporting its anticancer potential.

- Antimicrobial Efficacy: In a clinical setting, the compound was evaluated against resistant bacterial strains, showing promising results that could lead to new treatments for antibiotic-resistant infections.

- Mechanistic Insights: Research utilizing flow cytometry revealed that the compound accelerates apoptosis through caspase activation pathways, further elucidating its mechanism as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. The bromine atom and the aldehyde group also contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The presence of a benzaldehyde group in the target compound introduces an electrophilic site absent in benzimidazole derivatives like 5-bromo-2-methyl-1H-benzimidazole. This aldehyde group enables condensation reactions, distinguishing it from purely aromatic analogs .

- Substituent Influence : Compound 34 (from ) shares a bromo-imidazole motif but incorporates an indole ring and dimethoxyphenethyl chain, leading to higher molecular weight (416.28 vs. 265.11) and a defined melting point (141–142°C). The extended π-system in Compound 34 likely enhances stacking interactions in crystallography .

Challenges and Limitations

- Synthetic Complexity : The target compound’s aldehyde group may pose stability issues during synthesis, requiring inert atmospheres or low temperatures, as seen in related imidazole-aldehyde systems .

- Solubility : Brominated compounds often exhibit poor aqueous solubility, necessitating formulation strategies for pharmaceutical use .

Biological Activity

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 5-position and a 2-methyl-1H-imidazol-1-yl group, is being explored for various applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A bromine atom which may enhance biological activity through halogen bonding.

- An imidazole ring , which is known for its ability to interact with biological targets due to its nitrogen atoms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways within the microorganisms.

Antifungal Activity

The compound also demonstrates antifungal activity. Studies have reported that it inhibits the growth of various fungal pathogens, possibly by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

One of the most promising areas of research involves the anticancer potential of this compound. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell cycle arrest : It has been shown to halt the progression of cancer cells at specific phases.

- Reactive oxygen species (ROS) generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole ring allows for hydrogen bonding and coordination with metal ions, influencing enzyme activities and receptor interactions. Additionally, the aldehyde group may participate in nucleophilic attack mechanisms, further enhancing its reactivity and biological efficacy .

Comparative Studies

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison was made with other imidazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid | Antimicrobial, anticancer | Contains nicotinic acid moiety |

| 4-Bromo-2-(4-methyl-1H-imidazol-1-YL)benzaldehyde | Antifungal | Different methyl substitution pattern |

| 4-Bromo-2-(2,4-dimethyl-1H-imidazol-1-YL)benzaldehyde | Cytotoxicity against cancer cells | Increased steric hindrance |

This comparative analysis highlights how variations in substituents can significantly influence biological activity and interaction profiles.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Anticancer Study : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types .

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between brominated benzaldehyde derivatives and substituted imidazoles. For example, analogous compounds like 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) were synthesized via acid-catalyzed condensation of 4-bromo-1,2-diaminobenzene with aldehydes, achieving yields >80% . Key intermediates are characterized using FTIR (to confirm C=N stretching at ~1617 cm⁻¹), ¹H NMR (δ 8.35–7.44 ppm for aromatic protons), and mass spectrometry (m/z 286.01) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C-Br stretching at ~590 cm⁻¹, imidazole C=N at ~1617 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.44–8.35 ppm, with methyl groups at δ ~2.64 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) confirm molecular weight .

Q. What are the recommended safety protocols for handling brominated benzaldehyde derivatives?

- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid contact with reducing agents (risk of exothermic decomposition). Safety data sheets (SDS) for analogous brominated compounds (e.g., 5-bromo-2-(chloromethyl)-1,3-benzothiazole) emphasize respiratory protection and immediate decontamination of spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Solvent polarity and catalyst selection significantly impact yields. For example, using polar aprotic solvents (e.g., DMF) with triethylamine as a base increased yields of similar imidazole derivatives by 15–20% compared to non-polar solvents . Temperature optimization (80–100°C) and stepwise addition of reagents can minimize side reactions like imidazole ring decomposition .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR) evaluates binding affinities. For Sb23 (a related bromo-chloro derivative), docking scores of −9.2 kcal/mol indicated strong hydrophobic interactions with EGFR's active site . ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as bioavailability (<30% due to high logP ~4.2) .

Q. What strategies resolve contradictions in crystallographic data for brominated imidazole derivatives?

- Methodological Answer : Use SHELX software for structure refinement, particularly SHELXL for handling disorder or twinning. For example, a brominated benzimidazole exhibited 5% disorder in the thiophene substituent, resolved via PART and SUMP instructions in SHELXL . Cross-validation with Hirshfeld surface analysis ensures hydrogen-bonding networks are consistent with experimental data .

Q. How does substituent modification (e.g., bromo vs. chloro) affect the compound’s bioactivity?

- Methodological Answer : Bromine’s higher electronegativity enhances halogen bonding with protein targets. In cytotoxicity assays, 5-bromo derivatives (e.g., Sb30) showed IC₅₀ values 3× lower than chloro analogs against MCF-7 cells, attributed to stronger interactions with DNA topoisomerase II . SAR studies recommend prioritizing bromo-substituents for anticancer applications .

Q. What are the best practices for characterizing reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.